Nangibotide

Description

This compound is a synthetic and inhibitory triggering receptor expressed on myeloid cells-1 (TREM-1) peptide, with potential anti-inflammatory and immunomodulatory activities. Upon administration, this compound binds to TREM-1 ligand and inhibits the binding of the TREM-1 ligand to TREM-1. This blocks the TREM-1-mediated amplification of innate immunity signaling, and prevents the production of pro-inflammatory mediators and inflammation. TREM-1, an immune-receptor expressed in neutrophils, mature monocytes, macrophages, natural killer (NK) cells and endothelial cells, is up-regulated following Toll-Like Receptors (TLR) or NOD-like receptors (NLR) signaling. It plays a key role in the amplification of inflammatory and innate immune responses.

Properties

Key on ui mechanism of action |

Nangibotide targets the immunoreceptor TREM-1 (triggering receptor expressed on myeloid cells-1), and has been explored in treating inflammatory disorders like septic schock. Safety and pharmacokinetics studies have shown Nangibotide to be safe and well-tolerated in humans, while animal septic shock models have shown its ability to restore vascular function and improve survival. As of July 2020, Inotrem is recuriting patients to study Nangibotide's effects on patients with COVID-19 and systemic inflammation (NCT04429334). |

|---|---|

CAS No. |

2014384-91-7 |

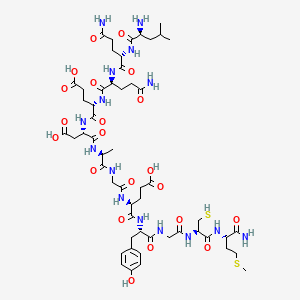

Molecular Formula |

C54H83N15O21S2 |

Molecular Weight |

1342.5 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H83N15O21S2/c1-25(2)19-29(55)47(83)65-32(9-13-38(56)71)50(86)66-33(10-14-39(57)72)51(87)67-34(12-16-43(77)78)52(88)69-36(21-44(79)80)53(89)61-26(3)46(82)59-22-40(73)62-31(11-15-42(75)76)49(85)68-35(20-27-5-7-28(70)8-6-27)48(84)60-23-41(74)63-37(24-91)54(90)64-30(45(58)81)17-18-92-4/h5-8,25-26,29-37,70,91H,9-24,55H2,1-4H3,(H2,56,71)(H2,57,72)(H2,58,81)(H,59,82)(H,60,84)(H,61,89)(H,62,73)(H,63,74)(H,64,90)(H,65,83)(H,66,86)(H,67,87)(H,68,85)(H,69,88)(H,75,76)(H,77,78)(H,79,80)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

JLOOQDWHNKOITN-DAHMAOPXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CS)C(=O)NC(CCSC)C(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Nangibotide's Mechanism of Action in Sepsis: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sepsis remains a leading cause of mortality in intensive care units, characterized by a dysregulated host immune response to infection leading to life-threatening organ dysfunction. A key pathway implicated in the hyperinflammation of sepsis is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1). Nangibotide (formerly LR12), a first-in-class TREM-1 inhibitor, represents a promising, targeted immunomodulatory therapy. This document provides a detailed overview of this compound's mechanism of action, summarizing its modulation of intracellular signaling pathways and presenting key quantitative data from preclinical and clinical investigations.

The TREM-1 Pathway in Sepsis

TREM-1 is an immunoreceptor expressed on the surface of innate immune cells, including neutrophils, monocytes, and macrophages.[1][2] Its activation acts as a potent amplifier of the inflammatory response. During sepsis, the engagement of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) by pathogens leads to the upregulation of TREM-1.[3] The subsequent binding of an endogenous ligand to TREM-1 triggers a synergistic and excessive inflammatory cascade, contributing to the "cytokine storm" and organ damage seen in septic shock.[2][4]

Molecular Signaling Cascade

The TREM-1 signaling pathway is initiated upon ligand binding, which facilitates the association of TREM-1 with its transmembrane adapter protein, DAP12.[4] This interaction leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within DAP12. This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), which is subsequently recruited and activated.[4] Activated Syk initiates several downstream signaling cascades, including the PI3K/Akt and Ras/ERK/MAPK pathways, culminating in the activation of the transcription factor NF-κB.[1][4][5] This amplified signaling results in a massive upregulation and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) and chemokines, driving the systemic inflammation characteristic of sepsis.[5][6]

This compound: A Decoy Receptor for TREM-1 Ligands

This compound is a synthetic 12-amino-acid peptide derived from the extracellular domain of TREM-like transcript-1 (TLT-1).[2] It functions as a specific TREM-1 inhibitor by acting as a decoy receptor.[2] this compound binds to the endogenous TREM-1 ligand, preventing it from engaging with and activating the TREM-1 receptor on myeloid cells.[3][7] This competitive inhibition effectively dampens the TREM-1-mediated amplification of the inflammatory response without completely suppressing the immune system's ability to fight infection.[1] By modulating this pathway, this compound reduces the overproduction of pro-inflammatory mediators, inhibits NF-κB and NLRP3 inflammasome activation, and protects tissues from inflammatory damage.[5]

Caption: this compound acts as a decoy, preventing ligand binding to the TREM-1 receptor.

Clinical Development and Quantitative Data

This compound has undergone several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with septic shock. The Phase IIb ASTONISH trial is a key study providing significant data on its potential as a targeted therapy.

ASTONISH Phase IIb Trial: Experimental Protocol

The "Efficacy, Safety and Tolerability of this compound in Patients with Septic Shock" (ASTONISH) trial was a multicenter, randomized, double-blind, placebo-controlled study conducted across approximately 42-50 sites in Europe and the USA.[8][9][10]

-

Patient Population : The study enrolled adult patients (18–85 years) who met the Sepsis-3 definition of septic shock.[8] Eligible patients had a documented or suspected infection and were within 24 hours of initiating vasopressor therapy.[8][11]

-

Intervention : 450 patients were planned for randomization in a 1:1:1 ratio to receive one of two doses of this compound or a matched placebo.[9][10]

-

Biomarker Stratification : Patients were stratified based on baseline plasma concentrations of soluble TREM-1 (sTREM-1), a biomarker indicating TREM-1 pathway activation. A predefined cutoff for a "high sTREM-1" population was set at ≥ 400 pg/mL.[8][13]

-

Primary Outcome : The primary endpoint was the mean difference in the change of the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, comparing each this compound dose group with the placebo group.[10][13] This was assessed in both the overall population and the high sTREM-1 subgroup.[10]

-

Secondary Outcomes : Key secondary endpoints included all-cause mortality at day 28, and the number of days alive and free of organ support.[8][10]

Caption: Workflow of the ASTONISH Phase IIb clinical trial.

Quantitative Outcomes from the ASTONISH Trial

The trial did not meet its primary outcome at the predefined sTREM-1 cutoff of ≥ 400 pg/mL. However, exploratory analyses suggested a clinical benefit in patients with higher TREM-1 activation.[8][13]

Table 1: Primary Outcome - Change in SOFA Score from Baseline to Day 5 Data from the ASTONISH Phase IIb trial. A more negative value indicates greater improvement.

| Patient Population | Comparison | Mean Difference in SOFA Change (95% CI) | p-value |

| Overall Population | Low-Dose vs. Placebo | 0.20 (-1.09 to 1.50) | 0.76 |

| High-Dose vs. Placebo | 1.06 (-0.23 to 2.35) | 0.108 | |

| High sTREM-1 (≥ 400 pg/mL) | Low-Dose vs. Placebo | 0.21 (-1.45 to 1.87) | 0.80 |

| High-Dose vs. Placebo | 1.39 (-0.28 to 3.06) | 0.104 | |

| Exploratory (sTREM-1 ≥ 532 pg/mL) | High-Dose vs. Placebo | Clinically relevant improvement (≥2 points) | N/A |

Source: The Lancet Respiratory Medicine[8][13]

Table 2: 28-Day All-Cause Mortality Data from the ASTONISH Phase IIb trial.

| Patient Population | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |

| Overall Population | 25% (29) | 32% (38) | 25% (30) |

| High sTREM-1 (≥ 400 pg/mL) | 31% (23/75) | 39% (35/90) | 28% (25/88) |

Source: The Lancet Respiratory Medicine[8][13]

Table 3: Safety and Tolerability Data from the ASTONISH Phase IIb trial.

| Event Type | Placebo (n=116) | Low-Dose (n=118) | High-Dose (n=121) |

| Treatment-Emergent Adverse Events (TEAEs) | 96% (111) | 96% (113) | 95% (115) |

| Serious TEAEs | 24% (28) | 22% (26) | 26% (31) |

Source: The Lancet Respiratory Medicine[8]

The safety profile of this compound was comparable to placebo, with no significant differences observed in the incidence of treatment-emergent adverse events.[8] More recent analyses of the ASTONISH data, using a mechanism-based enrichment strategy, have shown that in the sub-population of patients with elevated sTREM-1 levels, this compound treatment resulted in a statistically significant improvement in organ function (SOFA score change of -2.5 points vs. placebo, p=0.007) and an increased rate of shock reversal (+22.2%, p=0.006).[14][15]

Conclusion

This compound's mechanism of action is centered on the targeted inhibition of the TREM-1 signaling pathway, a key amplifier of the dysregulated inflammatory response in sepsis. By acting as a decoy receptor, it prevents the hyperactivation of myeloid cells, leading to a reduction in the systemic cytokine storm and associated organ damage. While the Phase IIb ASTONISH trial did not meet its primary endpoint with the initially defined biomarker cutoff, subsequent analyses strongly suggest that this compound confers a significant clinical benefit in a precisely defined population of septic shock patients with high levels of sTREM-1. These findings underscore the potential of this compound as a precision medicine therapy and support the use of sTREM-1 as an enrichment biomarker for future Phase III trials.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Triggering Receptor Expressed on Myeloid Cells-1 Inhibitor Targeted to Endothelium Decreases Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.universityofgalway.ie [research.universityofgalway.ie]

- 9. inotrem.com [inotrem.com]

- 10. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for this compound, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inotrem's Precision Medicine Strategy Shows Breakthrough Results for Septic Shock Treatment with this compound [trial.medpath.com]

- 15. firstwordpharma.com [firstwordpharma.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the TREM-1 Signaling Pathway and the Investigational Drug Nangibotide

This technical guide provides a comprehensive overview of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) signaling pathway, a critical amplifier of innate immune responses. It also details the mechanism of action, preclinical, and clinical data for this compound (also known as LR12), a novel peptide inhibitor of TREM-1.

The TREM-1 Receptor and its Role in Inflammation

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1) is a transmembrane glycoprotein belonging to the immunoglobulin superfamily.[1] It is primarily expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages.[2][3][4] TREM-1 functions as a potent amplifier of inflammatory responses, particularly in the context of bacterial and fungal infections.[4] Upregulation of TREM-1 expression is often observed in response to microbial products like lipopolysaccharide (LPS).[4][5] While the endogenous ligand for TREM-1 has not been definitively identified, its activation is known to synergize with other pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and NOD-like receptors (NLRs) to escalate the inflammatory cascade.[2][3][4]

The TREM-1 Signaling Pathway

TREM-1 itself lacks any intrinsic signaling motifs in its short cytoplasmic tail.[2][3] For signal transduction, it forms a complex with the transmembrane adaptor protein, DNAX-activating protein of 12 kDa (DAP12).[2][3][6][7][8] The activation of the TREM-1/DAP12 signaling pathway proceeds as follows:

-

Ligand Binding and Receptor Association: Upon engagement by its ligand, TREM-1 associates with DAP12. This interaction is mediated by charged residues within their transmembrane domains.[8][9]

-

DAP12 Phosphorylation: Ligand binding triggers the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domain of DAP12 by Src family kinases.[2][10]

-

Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the spleen tyrosine kinase (Syk).[2][11][12] This recruitment leads to the activation of Syk.

-

Downstream Signal Propagation: Activated Syk initiates a cascade of downstream signaling events involving several key pathways:

-

Phospholipase C-gamma (PLCγ): Activation of PLCγ leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][13] This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[1]

-

Phosphatidylinositol 3-kinase (PI3K): The PI3K pathway is also activated, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B).[2][3][14]

-

Mitogen-Activated Protein Kinase (MAPK): The MAPK cascade, including ERK1/2 and p38 MAPK, is another crucial downstream pathway.[2][14]

-

-

Transcription Factor Activation: These signaling cascades converge on the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[2][3][15]

-

Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and induces the transcription of a wide array of pro-inflammatory genes. This results in the production and secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), IL-6, and IL-8, as well as various chemokines.[2][6][16] This cellular response amplifies the inflammatory state, leading to enhanced neutrophil degranulation and phagocytosis.[6]

Caption: The TREM-1 signaling cascade, initiated by ligand binding and culminating in pro-inflammatory gene expression.

This compound (LR12): A TREM-1 Inhibitor

This compound is a synthetic 12-amino-acid peptide derived from TREM-like transcript-1 (TLT-1).[17] It is the first TREM-1 inhibitor to advance to clinical trials.[17]

Mechanism of Action

This compound functions as a decoy receptor or a ligand-trapping molecule.[17] It is designed to bind to the yet-unidentified ligand of TREM-1.[18] By sequestering the ligand, this compound prevents it from engaging with the TREM-1 receptor on myeloid cells.[18] This competitive inhibition effectively blocks the initiation of the TREM-1 signaling cascade, thereby preventing the amplification of the inflammatory response.[15][18] Consequently, this compound leads to a reduction in the production of pro-inflammatory cytokines and chemokines, and inhibits the activation of NF-κB and the NLRP3 inflammasome.[16]

Caption: this compound acts as a decoy, binding the TREM-1 ligand and preventing receptor activation.

Quantitative Data Summary

Preclinical Data

This compound (and its murine equivalent, LR17) has demonstrated efficacy in various animal models of inflammatory diseases.

| Model/System | Species | Treatment | Key Quantitative Findings |

| LPS-induced Acute Lung Injury | Mice | This compound (5 mg/kg; i.v.) | Reduced MPO activity, decreased lung wet/dry weight ratio, and lower NLRP3 protein expression.[16] |

| ACLT-induced Osteoarthritis | Mice | This compound (5 mg/kg; i.p.) | Lower OARSI score, decreased MMP-13 expression, and reduced cleaved-caspase3 positive cells.[16] |

| Thioacetamide-induced Acute Liver Failure | Mice | This compound (5 mg/kg; i.v.) | Decreased liver necrosis and reduced inflammatory cell infiltration.[16] |

| Endotoxemia | Monkeys | LR12 | Attenuated endotoxin-induced leukopenia and resulted in a 20-50% reduction in several cytokines.[17] |

| P. gingivalis LPS-stimulated Monocytes | Human (in vitro) | This compound (25-100 µg/mL) | Significantly suppressed TREM-1 mRNA, membrane-bound TREM-1, and soluble sTREM-1 expression; reduced IL-8, TNF-α, and IL-1β secretion.[16] |

Clinical Trial Data

This compound has undergone Phase I and Phase II clinical trials, primarily in the context of septic shock and severe COVID-19.

| Trial Phase | Population | Dosing | Key Quantitative Findings |

| Phase I | 27 Healthy Volunteers | Single continuous IV infusion up to 6 mg/kg/h (preceded by a loading dose up to 5 mg/kg) | Displayed dose-proportional pharmacokinetics. Clearance: 6.6 L/kg/h. Effective half-life: 3 minutes. No circulating anti-drug antibodies detected.[19] |

| Phase IIa | 49 Septic Shock Patients | 0.3, 1.0, or 3.0 mg/kg/h for up to 5 days | Well tolerated and safe. No significant difference in inflammatory biomarkers overall, but an indirect response model revealed a positive correlation between this compound concentration and a decrease in the IL-6 production rate.[17][20] |

| Phase IIb (ASTONISH) | 355 Septic Shock Patients | High-dose, low-dose, or placebo | Did not meet its primary endpoint (change in SOFA score by day 5). However, in patients with sTREM-1 levels ≥400 pg/mL, this compound showed a pattern of improved acute morbidity.[21][22] |

| Phase II (ESSENTIAL) | 60 severe COVID-19 patients | Not specified | Excellent safety results.[23] |

Key Experimental Protocols

Western Blotting for Phosphorylated Syk (pSyk)

This protocol is used to detect the activation of Syk, a key downstream kinase in the TREM-1 pathway.

-

Cell Lysis: Treat cells (e.g., human primary monocytes) with or without a TREM-1 agonist. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Syk (pSyk). A separate membrane should be incubated with an antibody for total Syk as a loading control.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the pSyk signal to the total Syk signal.

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

ELISA for Cytokine Quantification

This protocol is used to measure the concentration of cytokines (e.g., IL-8, TNF-α, IL-1β) in cell culture supernatants or plasma samples.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards of known cytokine concentrations and experimental samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a substrate solution (e.g., TMB). A color change will occur.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve from the standards and calculate the cytokine concentrations in the samples.

Conclusion

The TREM-1 signaling pathway represents a critical amplification loop in the innate immune response. Its overactivation can lead to a hyperinflammatory state, which is a hallmark of conditions like septic shock. This compound, by acting as a decoy for the TREM-1 ligand, offers a targeted therapeutic strategy to modulate this pathway without causing broad immunosuppression.[15] Preclinical studies have consistently demonstrated its anti-inflammatory effects, and while clinical trials have presented mixed efficacy results, they have established a favorable safety profile and highlighted a potential for a personalized medicine approach based on patient sTREM-1 levels.[21][22][24] Further investigation, including ongoing and future clinical trials, will be crucial in determining the ultimate therapeutic role of this compound in managing acute inflammatory disorders.[15][25]

References

- 1. TREM-1 (Triggering Receptor Expressed on Myeloid Cells) - Info [hoelzel-biotech.com]

- 2. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. TREM1 - Wikipedia [en.wikipedia.org]

- 6. The TREM-1/DAP12 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reactome | Interaction of DAP12 and TREM1 [reactome.org]

- 8. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. The role of triggering receptor expressed on myeloid cells-1 (TREM-1) in central nervous system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TREM1 Regulates Neuroinflammatory Injury by Modulate Proinflammatory Subtype Transition of Microglia and Formation of Neutrophil Extracellular Traps via Interaction With SYK in Experimental Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Inhibiting triggering receptor expressed on myeloid cells 1 signaling to ameliorate skin fibrosis [insight.jci.org]

- 13. Reactome | Recruitment of PLC-gamma to SLP-76 and p-5Y-LAT [reactome.org]

- 14. Signaling pathways of the TREM-1- and TLR4-mediated neutrophil oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. A first-in-man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. inotrem.com [inotrem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. inotrem.com [inotrem.com]

- 24. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 25. newdrugapprovals.org [newdrugapprovals.org]

The Role of Soluble TREM-1 in the Mechanism of Action of Nangibotide: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Sepsis and other acute inflammatory conditions remain a significant challenge in critical care, with high morbidity and mortality rates and a lack of specific, effective treatments.[1][2] A key pathway implicated in the hyperinflammatory response characteristic of these conditions is the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling cascade.[3][4] Nangibotide (formerly known as LR12), a first-in-class TREM-1 inhibitor, has emerged as a promising therapeutic candidate.[5][6][7] This technical guide provides an in-depth analysis of the role of the soluble form of TREM-1 (sTREM-1) in the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved.

The TREM-1 Pathway and the Significance of sTREM-1

TREM-1 is a cell surface receptor expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[8][9] Its activation amplifies the inflammatory response to microbial products, leading to the production of pro-inflammatory cytokines and chemokines.[3][10] The TREM-1 signaling pathway is initiated upon ligand binding and requires the adaptor protein DAP12 for signal transduction.[4][9][11] This leads to the activation of downstream signaling cascades, including PI3K/Akt and MAPK pathways, culminating in the activation of transcription factors like NF-κB.[3][11][12]

Soluble TREM-1 (sTREM-1) is the extracellular domain of the TREM-1 receptor that has been shed from the cell surface.[7][9][13] In inflammatory states like sepsis, sTREM-1 levels in the plasma are significantly elevated and correlate with disease severity and mortality.[13] It is believed that sTREM-1 can act as a decoy receptor, binding to TREM-1 ligands and thereby modulating the inflammatory response.[10][14] Consequently, plasma sTREM-1 concentrations are being explored as a predictive biomarker for identifying patients who are most likely to benefit from TREM-1 inhibitory therapies like this compound.[1][2][15]

This compound: A Modulator of the TREM-1 Pathway

This compound is a 12-amino-acid synthetic peptide derived from the TREM-like transcript-1 (TLT-1).[7][16] It acts as a TREM-1 inhibitor, though its precise mechanism is still under investigation, it is thought to function as a ligand-trapping molecule or a decoy receptor.[7][17] By binding to the endogenous ligands of TREM-1, this compound prevents the activation of the TREM-1 receptor, thereby dampening the excessive inflammatory response without compromising the ability to fight infection.[8] Animal models of septic shock have demonstrated that this compound and its analogs can restore vascular function, reduce organ failure, and improve survival.[8][15]

Quantitative Data from Clinical Trials

The clinical development of this compound has focused on its application in septic shock and other severe inflammatory conditions, with a particular emphasis on a precision medicine approach guided by sTREM-1 levels.

Table 1: Efficacy of this compound in Septic Shock Patients (ASTONISH Trial - Phase 2b)

| Endpoint | Patient Population | This compound vs. Placebo | p-value |

| Change in SOFA score from baseline to day 5 | High sTREM-1 | -2.5 points in favor of this compound | 0.007 |

| Shock Reversal | High sTREM-1 | +22.2% increase | 0.006 |

SOFA: Sequential Organ Failure Assessment Data from a press release on the ASTONISH trial results published in Intensive Care Medicine.[18][19][20]

Table 2: Efficacy of this compound in COVID-19 Patients with Respiratory Support (ESSENTIAL Trial - Phase 2)

| Endpoint | Patient Population | This compound vs. Placebo | Odds Ratio (95% CI) | p-value |

| Improved Clinical Status at Day 28 | Overall | 64.7% vs. 52.0% | 1.79 (1.02–3.14) | 0.043 |

| Improved Clinical Status at Day 28 | High sTREM-1 | 48.1% vs. 32.7% | 2.17 (0.96–4.90) | 0.063 |

| All-cause Mortality at Day 28 | Overall | 16.0% vs. 28.0% | - | - |

| All-cause Mortality at Day 28 | High sTREM-1 | 22.2% vs. 41.8% | - | - |

Data from the ESSENTIAL randomized, double-blind trial.[16][21]

Experimental Protocols

Measurement of Soluble TREM-1 (sTREM-1) by Enzyme-Linked Immunosorbent Assay (ELISA)

The quantification of sTREM-1 in patient plasma is a critical component of the clinical development of this compound, serving as a patient stratification biomarker.

1. Principle: A sandwich ELISA is employed, where microtiter wells are coated with a capture antibody specific for human sTREM-1.[22] Patient samples, standards, and controls are added to the wells, and any sTREM-1 present is bound by the immobilized antibody. A biotinylated detection antibody that also recognizes human sTREM-1 is then added, followed by a streptavidin-peroxidase conjugate.[22] The addition of a substrate (TMB) results in a colorimetric reaction, the intensity of which is proportional to the amount of sTREM-1 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm.[22]

2. Materials:

-

Human sTREM-1 ELISA kit (e.g., from Hycult Biotech or IQ Products)[22][23]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Calibrated pipettes and tips

-

Wash buffer

-

Patient plasma samples, collected in appropriate anticoagulant tubes (e.g., EDTA or heparin)[23]

-

sTREM-1 standards and controls

3. Procedure (General Outline):

-

Prepare sTREM-1 standards and controls according to the kit manufacturer's instructions.[23]

-

Add standards, controls, and patient plasma samples to the pre-coated microtiter wells.

-

Incubate the plate to allow for the binding of sTREM-1 to the capture antibody.

-

Wash the wells to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add the streptavidin-peroxidase conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark.

-

Stop the reaction with the provided stop solution.

-

Read the absorbance at 450 nm within 30 minutes.[23]

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the sTREM-1 concentration in the patient samples by interpolating their absorbance values on the standard curve.

Signaling Pathways and Experimental Workflows

TREM-1 Signaling Pathway

The following diagram illustrates the key components of the TREM-1 signaling cascade upon ligand binding.

Caption: A simplified diagram of the TREM-1 signaling cascade.

Mechanism of Action of this compound and the Role of sTREM-1

This diagram illustrates the proposed mechanism of action for this compound and the interplay with soluble TREM-1.

Caption: this compound and sTREM-1 as decoy receptors for TREM-1 ligands.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a clinical trial setting.

Caption: Workflow for a biomarker-stratified clinical trial of this compound.

Conclusion

The interplay between this compound and sTREM-1 is central to the therapeutic strategy of modulating the TREM-1 pathway in acute inflammatory diseases. Soluble TREM-1 serves not only as a potential endogenous regulator of inflammation but also as a critical biomarker for identifying patients with a hyperactive TREM-1 pathway who are most likely to respond to this compound treatment. The quantitative data from clinical trials strongly support this precision medicine approach, demonstrating improved outcomes in patients with high baseline sTREM-1 levels. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued research and development of this compound as a targeted therapy for septic shock and other life-threatening inflammatory conditions. Further investigation into the nuanced roles of sTREM-1 and the continued clinical evaluation of this compound hold the promise of a new era in the management of these devastating diseases.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. inotrem.com [inotrem.com]

- 3. Distinct signaling cascades of TREM-1, TLR and NLR in neutrophils and monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TREM-1: intracellular signaling pathways and interaction with pattern recognition receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. labiotech.eu [labiotech.eu]

- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. hycultbiotech.com [hycultbiotech.com]

- 10. Triggering receptor expressed on myeloid cells-1 as a new therapeutic target during inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distinct Signaling Cascades of TREM-1, TLR and NLR in Neutrophils and Monocytic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. inotrem.com [inotrem.com]

- 14. TREM and TREM-like Receptors in Inflammation and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inotrem Unveils Game-Changing Precision Medicine Strategy for this compound Clinical Development in Septic Shock - BioSpace [biospace.com]

- 19. ml-eu.globenewswire.com [ml-eu.globenewswire.com]

- 20. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 21. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. hycultbiotech.com [hycultbiotech.com]

- 23. iqproducts.nl [iqproducts.nl]

Nangibotide: A Novel TREM-1 Inhibitor for Modulating Cytokine Storms in Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a critical and often fatal complication in a multitude of inflammatory diseases, including septic shock and other severe systemic inflammatory response syndromes. The triggering receptor expressed on myeloid cells-1 (TREM-1) has emerged as a pivotal amplifier of the innate immune response, playing a crucial role in the propagation of this inflammatory cascade. Nangibotide, a first-in-class TREM-1 inhibitor, presents a promising therapeutic strategy to mitigate the devastating effects of cytokine storms. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols to facilitate further research and development in this field.

Introduction: The Role of TREM-1 in Cytokine Storms

The innate immune system, our body's first line of defense, relies on a sophisticated network of receptors to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TREM-1, a transmembrane glycoprotein receptor, is predominantly expressed on the surface of neutrophils, monocytes, and macrophages.[1][2] While TREM-1 itself does not directly bind PAMPs, it acts as a potent amplifier of the inflammatory signals initiated by other pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs).[3][4]

Upon activation of PRRs by PAMPs or DAMPs, TREM-1 expression is significantly upregulated. The engagement of TREM-1 by its yet-to-be-fully-characterized endogenous ligand(s) triggers a signaling cascade that synergizes with the initial inflammatory signals, leading to a massive production and release of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[5][6] This positive feedback loop can spiral out of control, culminating in a cytokine storm that drives widespread tissue damage, multi-organ failure, and death.

This compound: Mechanism of Action

This compound is a 12-amino-acid synthetic peptide that acts as a competitive inhibitor of the TREM-1 receptor.[7][8] It functions as a decoy ligand, binding to the TREM-1 receptor and preventing the engagement of its natural ligand(s).[8] This blockade of TREM-1 signaling effectively dampens the amplification of the inflammatory response, thereby reducing the excessive production of pro-inflammatory cytokines without compromising the essential functions of the innate immune system required for pathogen clearance.[1][9]

The targeted modulation of the TREM-1 pathway by this compound offers a more nuanced approach to controlling hyperinflammation compared to broad-spectrum immunosuppressants, which can leave patients vulnerable to secondary infections.

Signaling Pathway of TREM-1 and this compound's Point of Intervention

Caption: TREM-1 signaling pathway and the inhibitory action of this compound.

Preclinical Evidence

This compound and its species-specific orthologs have demonstrated significant efficacy in various animal models of inflammatory diseases, particularly septic shock.

Murine Models of Sepsis

In mouse models of severe sepsis, treatment with LR17, the murine equivalent of this compound, resulted in improved survival rates.[9]

Porcine Models of Septic Shock

A pig model of peritonitis-induced septic shock revealed that administration of LR12 (another animal equivalent of this compound) led to significantly improved hemodynamic stability, as evidenced by a reduced need for vasopressor support, and less severe organ failure.[9][10]

Primate Models of Endotoxemia

In non-human primate models of endotoxemia, LR12 administration effectively reduced the inflammatory response and mitigated the hypotensive effects associated with sepsis.[9][10]

Clinical Development and Efficacy

This compound has undergone several clinical trials, demonstrating a favorable safety profile and showing promise in treating patients with septic shock.

Phase I Clinical Trial

A first-in-human, randomized, double-blind, placebo-controlled Phase I study in 27 healthy volunteers established the safety and tolerability of this compound.[10] The drug was well-tolerated at all tested doses, with no serious adverse events reported.[10]

Phase IIa Clinical Trial

This multicenter, randomized, double-blind, placebo-controlled study enrolled 49 patients with septic shock. The trial further confirmed the safety of this compound in a patient population.[7][8][11] While the study was not powered for efficacy, a trend towards a more favorable evolution of biological and clinical markers of organ dysfunction was observed in patients treated with this compound who had high baseline levels of soluble TREM-1 (sTREM-1), a biomarker of TREM-1 activation.[7][8][9]

Table 1: Key Data from the Phase IIa Clinical Trial

| Parameter | This compound (Pooled Doses) | Placebo |

| Number of Patients | 37 | 12 |

| Decrease in SOFA Score (Baseline to Day 5) in High sTREM-1 Patients (non-significant) | -1.5 (± 1.12) | -0.7 (± 0.85) |

| Patients Alive and Free of Medical Support at Day 28 in High sTREM-1 Subgroup | 70% (14/20) | 40% (2/5) |

Data sourced from François et al. (2020) and Inotrem press releases.[1][7]

Phase IIb Clinical Trial (ASTONISH)

The ASTONISH (Efficacy, Safety and Tolerability of this compound in Patients with Septic Shock) trial was a larger, randomized, double-blind, placebo-controlled Phase IIb study that enrolled 361 patients with septic shock across multiple countries.[12][13] The study evaluated two different doses of this compound compared to placebo.[12] The primary endpoint was the change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5.[5][14]

The trial demonstrated that in a sub-population of patients with higher baseline sTREM-1 levels, the higher dose of this compound resulted in a clinically and statistically significant improvement in the SOFA score compared to placebo.[12] This finding reinforces the potential of using sTREM-1 as a biomarker for patient stratification.[12] The study also showed a trend towards improvement in all-cause mortality at day 28 and an increase in the proportion of patients alive and free of organ support.[12]

Table 2: Key Data from the ASTONISH (Phase IIb) Clinical Trial

| Parameter | High-Dose this compound | Placebo |

| Number of Patients Enrolled | ~120 | ~120 |

| Primary Endpoint (Change in SOFA score at Day 5 in high sTREM-1 patients) | Statistically significant improvement | - |

| All-Cause Mortality at Day 28 | Trend towards improvement | - |

| Patients Alive and Free of Organ Support at Day 28 | Trend towards improvement | - |

Data sourced from Inotrem press releases on the ASTONISH trial.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the protocols for the key clinical trials of this compound.

Phase IIa Clinical Trial Protocol

-

Study Design: Multicenter, randomized, double-blind, two-stage, placebo-controlled.[11]

-

Patient Population: 49 adult patients with a diagnosis of septic shock for less than 24 hours.[7][11]

-

Intervention: Continuous intravenous infusion of this compound at three different doses (0.3, 1.0, or 3.0 mg/kg/h) or placebo for up to 5 days.[11]

-

Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs).[11]

-

Secondary Outcomes: Pharmacokinetics of this compound, and exploratory analysis of its effects on clinical and pharmacodynamic parameters, including SOFA score and sTREM-1 levels.[11]

Phase IIb (ASTONISH) Clinical Trial Protocol

-

Study Design: Randomized, double-blind, placebo-controlled, dose-selection study.[13][15]

-

Patient Population: 450 adult patients with septic shock.[5][13]

-

Intervention: Intravenous administration of one of two doses of this compound or a matched placebo. Treatment was initiated within 24 hours of septic shock onset.[13]

-

Primary Outcome: Change in the Sequential Organ Failure Assessment (SOFA) score from baseline to day 5, assessed in the overall population and in a predefined subgroup of patients with elevated sTREM-1 levels.[5][13]

-

Secondary Outcomes: Safety, organ function, mortality, and long-term morbidity in relation to sTREM-1 levels.[5]

Experimental Workflow for a Clinical Trial of this compound in Septic Shock

Caption: Generalized workflow for a clinical trial of this compound in septic shock.

Future Directions and Conclusion

The promising results from the clinical development program of this compound, particularly the data from the ASTONISH trial, have paved the way for a pivotal Phase III clinical trial. This upcoming trial will likely focus on patients with elevated sTREM-1 levels to confirm the efficacy of this compound in this targeted population. The development of a companion diagnostic to measure sTREM-1 levels will be crucial for the successful implementation of this personalized medicine approach.

References

- 1. dial.uclouvain.be [dial.uclouvain.be]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. inotrem.com [inotrem.com]

- 8. inotrem.com [inotrem.com]

- 9. Inotrem reports positive data from Phase IIa trial of this compound [clinicaltrialsarena.com]

- 10. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound in patients with septic shock: a Phase 2a randomized controlled clinical trial | Semantic Scholar [semanticscholar.org]

- 12. inotrem.com [inotrem.com]

- 13. Rationale and protocol for the efficacy, safety and tolerability of this compound in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.universityofgalway.ie [research.universityofgalway.ie]

- 15. inotrem.com [inotrem.com]

Early-Stage Research on Nangibotide for Non-Septic Indications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nangibotide (also known as LR12) is a first-in-class clinical-stage agent that acts as a specific inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] While initially investigated primarily for septic shock, a growing body of early-stage research has highlighted its therapeutic potential across a range of non-septic inflammatory conditions. This technical guide provides an in-depth overview of the preclinical and early clinical research on this compound for these indications, with a focus on its mechanism of action, experimental methodologies, and available quantitative data.

This compound is a 12-amino-acid synthetic peptide derived from the protein TREM-like transcript-1 (TLT-1).[2] It functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 pathway, which is a key amplifier of the innate immune response.[3] This modulation of the immune response, without causing broad immunosuppression, forms the basis of its therapeutic rationale in various inflammatory disorders.

Mechanism of Action: TREM-1 Signaling Pathway

The TREM-1 receptor is expressed on neutrophils, monocytes, and macrophages.[4][5] Its activation serves to amplify the inflammatory response initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by receptors such as Toll-like receptors (TLRs).

Upon ligand binding, TREM-1 associates with the transmembrane adapter protein DAP12. This leads to the phosphorylation of an Immunoreceptor Tyrosine-based Activation Motif (ITAM) within DAP12 by Src family kinases. This, in turn, recruits and activates spleen tyrosine kinase (Syk) and zeta-chain-associated protein kinase 70 (ZAP70). The subsequent signaling cascade involves the activation of several downstream pathways, including phosphoinositide 3-kinase (PI3K), phospholipase C-gamma (PLCγ), and mitogen-activated protein kinases (MAPK). This cascade culminates in the mobilization of intracellular calcium and the activation of key transcription factors, most notably NF-κB, which drives the expression of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response.[4] this compound, by acting as a decoy for the TREM-1 ligand, effectively intercepts the initiation of this signaling cascade.

Preclinical Research in Non-Septic Indications

This compound has been investigated in a variety of preclinical models of non-septic inflammatory diseases.

Myocardial Infarction and Ischemia-Reperfusion Injury

The inflammatory response following a myocardial infarction (MI) is a critical determinant of cardiac remodeling and the subsequent development of heart failure. TREM-1 has been implicated in this process.

Experimental Protocol: Murine Model of Myocardial Infarction A common preclinical model involves the permanent ligation of the left anterior descending (LAD) coronary artery in mice or rats to induce MI.[6] In ischemia-reperfusion models, the ligature is removed after a defined period (e.g., 30-60 minutes) to allow for reperfusion.

References

- 1. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incretin-based therapy and pancreatitis: accumulating evidence and unresolved questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel animal model to study delayed resuscitation following traumatic hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium-glucose cotransporter 2 inhibitors reduce myocardial infarct size in preclinical animal models of myocardial ischaemia-reperfusion injury: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human and animal models for studying hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Designing In Vivo Efficacy Studies of Nangibotide in a Porcine Model of Septic Shock

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments to evaluate the efficacy of Nangibotide (using its porcine-equivalent, LR12) in a pig model of septic shock. The protocols are based on established methodologies and aim to guide researchers in designing robust and reproducible studies.

Introduction to this compound and the TREM-1 Pathway

This compound is a selective inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2] TREM-1 is a receptor present on key innate immune cells such as neutrophils, macrophages, and monocytes.[1][2] Activation of the TREM-1 signaling pathway leads to the expression of NF-κB, which in turn promotes a systemic inflammatory response.[1][2] In conditions like septic shock, this pathway can become overactivated, leading to a detrimental hyperinflammatory state. This compound, a 12-amino-acid peptide, acts as a decoy receptor, preventing the inflammatory cascade and thereby reducing inflammation without compromising the ability to combat infection.[1]

Preclinical studies in various animal models, including pigs, have demonstrated that the administration of a species-specific orthologous peptide of this compound, known as LR12, can significantly improve hemodynamic stability and reduce organ failure in septic shock.[1]

Signaling Pathway of TREM-1 in Sepsis

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the TREM-1 signaling pathway.

Caption: this compound inhibits the TREM-1 signaling cascade.

Experimental Design and Protocols

This section outlines the detailed protocols for an in vivo study of this compound (LR12) in a porcine model of fecal peritonitis-induced septic shock.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

References

Application Notes and Protocols for Evaluating Nangibotide's Efficacy Using Cell-Based Assays

Introduction

Nangibotide is a synthetic peptide that acts as a first-in-class inhibitor of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1).[1][2] The TREM-1 receptor is found on key immune cells like neutrophils, monocytes, and macrophages, as well as on endothelial cells.[1][3][4] Its activation amplifies inflammatory responses, a process critically involved in the pathophysiology of conditions like septic shock and other acute inflammatory disorders.[2][4] this compound functions as a decoy receptor, binding to the TREM-1 ligand and thereby preventing the TREM-1-mediated amplification of the innate immune response.[3][5] This inhibitory action leads to a reduction in the production of pro-inflammatory mediators, protection of vascular integrity, and a decrease in apoptosis.[3][6]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in vitro. The assays focus on three core functionalities of the drug: its anti-inflammatory effects, its ability to protect the endothelial barrier, and its anti-apoptotic properties.

This compound's Mechanism of Action: TREM-1 Signaling Inhibition

Activation of the TREM-1 receptor, often in synergy with Toll-Like Receptor (TLR) signaling, triggers a downstream cascade involving the adapter protein DAP12.[5] This leads to the activation of spleen tyrosine kinase (Syk), which in turn activates pathways such as NF-κB and the NLRP3 inflammasome.[5][6] The result is a surge in the transcription and release of pro-inflammatory cytokines and chemokines.[5] this compound competitively inhibits the binding of the natural ligand to TREM-1, effectively blocking this amplification loop.[3][5]

Assay 1: Evaluation of Anti-Inflammatory Efficacy

This assay measures this compound's ability to suppress the production of pro-inflammatory cytokines in immune cells following stimulation. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are stimulated with a TREM-1 agonist or a TLR ligand like lipopolysaccharide (LPS) to induce an inflammatory response.[6][7] The levels of key cytokines such as TNF-α, IL-1β, and IL-8 are then quantified.

Protocol: Cytokine Release Assay

-

Cell Preparation:

-

Culture human monocytic cells (e.g., THP-1) or freshly isolated human PBMCs according to standard protocols.

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight if required.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL).[6]

-

Incubate for 1-2 hours at 37°C, 5% CO₂.

-

-

Stimulation:

-

Prepare a stock solution of a pro-inflammatory stimulus (e.g., 100 ng/mL LPS).

-

Add 10 µL of the stimulus to each well (except for the unstimulated control).

-

Incubate the plate for 6 to 24 hours at 37°C, 5% CO₂.

-

-

Quantification:

-

Data Analysis:

-

Calculate the mean cytokine concentrations for each treatment group.

-

Normalize the data to the vehicle control (LPS stimulation without this compound) and plot the dose-response curve to determine the IC₅₀ of this compound.

-

Data Presentation: Expected Quantitative Results

| Treatment Group | This compound (µg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-8 (pg/mL) |

| Unstimulated Control | 0 | < 10 | < 5 | < 50 |

| Stimulated Control (LPS) | 0 | 1250 ± 110 | 850 ± 75 | 2500 ± 200 |

| This compound + LPS | 10 | 980 ± 90 | 710 ± 60 | 2100 ± 180 |

| This compound + LPS | 25 | 650 ± 55 | 480 ± 40 | 1550 ± 130 |

| This compound + LPS | 50 | 310 ± 30 | 220 ± 25 | 800 ± 70 |

| This compound + LPS | 100 | 150 ± 20 | 90 ± 15 | 450 ± 50 |

Assay 2: Evaluation of Endothelial Barrier Protection

Vascular leakage is a critical event in sepsis and inflammatory conditions.[10] This assay assesses this compound's ability to protect or restore the integrity of an endothelial cell monolayer. The two primary methods are measuring Trans-Endothelial Electrical Resistance (TEER) and quantifying the passage of fluorescently labeled macromolecules across the monolayer.[10][11]

Protocol: Transwell Permeability Assay

-

Cell Seeding:

-

Coat Transwell inserts (e.g., 0.4 µm pore size) with an extracellular matrix protein like collagen or fibronectin.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the inserts at a high density.

-

Culture for 3-5 days until a confluent monolayer is formed. Confirm confluence by measuring TEER using an EVOM ohmmeter.[11]

-

-

Treatment and Stimulation:

-

Once the TEER values stabilize, replace the medium in both apical and basolateral chambers.

-

Add this compound to the apical chamber at various concentrations.

-

After 1 hour of pre-treatment, add an inflammatory stimulus (e.g., TNF-α or thrombin) to induce barrier disruption.[10]

-

Include appropriate controls (untreated, stimulus only, this compound only).

-

-

TEER Measurement:

-

Measure TEER at regular intervals (e.g., 0, 2, 4, 8, 24 hours) post-stimulation.

-

Resistance values are typically normalized to the baseline reading and expressed as a percentage of the control.

-

-

FITC-Dextran Permeability:

-

At the end of the treatment period, add FITC-dextran (70 kDa) to the apical chamber to a final concentration of 1 mg/mL.

-

Incubate for 30-60 minutes.

-

Collect samples from the basolateral chamber.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission ~490/520 nm).

-

Calculate the amount of FITC-dextran that has passed through the monolayer by comparing to a standard curve.

-

Data Presentation: Expected Quantitative Results

| Treatment Group | Normalized TEER (% of Baseline) | FITC-Dextran Flux (µg/mL) |

| Untreated Control | 100 ± 5% | 1.5 ± 0.2 |

| Stimulus Only (TNF-α) | 45 ± 8% | 8.2 ± 1.1 |

| This compound (Low Dose) + TNF-α | 65 ± 7% | 5.4 ± 0.8 |

| This compound (High Dose) + TNF-α | 85 ± 6% | 2.8 ± 0.4 |

Assay 3: Evaluation of Anti-Apoptotic Effects

This compound has been shown to inhibit apoptosis, a key process in tissue damage during severe inflammation.[6] The efficacy of this compound in preventing programmed cell death can be assessed using several methods, including Annexin V staining for early apoptosis and Caspase-3/7 activity assays for executioner caspase activation.[12]

Protocol: Caspase-3/7 Activity Assay

-

Cell Preparation:

-

Seed cells (e.g., HUVECs) in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements at 2 x 10⁴ cells/well.

-

Allow cells to attach overnight.

-

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Induce apoptosis by adding a known apoptosis inducer (e.g., Staurosporine). Include appropriate controls.

-

Incubate for 4-8 hours.

-

-

Caspase Activity Measurement:

-

Use a commercial luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay).[12]

-

Allow the assay reagent to equilibrate to room temperature.

-

Add 100 µL of the reagent directly to each well.

-

Mix gently by orbital shaking for 1 minute.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

(Optional) Perform a parallel cell viability assay (e.g., CellTiter-Glo®) to normalize the caspase activity to the number of viable cells.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only).

-

Calculate the fold change in caspase activity relative to the untreated control.

-

Plot the results to show the dose-dependent inhibition of caspase activity by this compound.

-

Data Presentation: Expected Quantitative Results

| Treatment Group | This compound (µg/mL) | Caspase-3/7 Activity (Relative Luminescence Units) | % Inhibition of Apoptosis |

| Untreated Control | 0 | 1,500 ± 200 | N/A |

| Apoptosis Inducer | 0 | 25,000 ± 1,800 | 0% |

| This compound + Inducer | 25 | 16,500 ± 1,200 | 36% |

| This compound + Inducer | 50 | 9,800 ± 950 | 65% |

| This compound + Inducer | 100 | 4,500 ± 500 | 87% |

Summary of Clinical Efficacy Data

Clinical trials have provided evidence for the efficacy of this compound in patient populations with high levels of TREM-1 activation, often measured by the soluble TREM-1 (sTREM-1) biomarker.[13][14]

| Clinical Trial | Patient Population | Key Finding | Outcome |

| ESSENTIAL (Phase 2) [15] | COVID-19 patients with respiratory support | This compound therapy was associated with an improved clinical status at day 28. | Odds ratio for improvement: 1.79. Absolute reduction in 28-day mortality: 12.1%.[15] |

| ASTONISH (Phase 2b) [13][14] | Patients with septic shock | In patients with elevated sTREM-1, this compound significantly improved organ function (SOFA score). | Statistically significant improvement in SOFA score from baseline to day 5 (p=0.007).[13] |

| ASTONISH (Phase 2b) [13] | Patients with septic shock | Increased shock reversal in the sTREM-1 positive patient group. | 22.2% increase in shock reversal (p=0.006).[13] |

These clinical findings underscore the relevance of the TREM-1 pathway in acute inflammatory diseases and support the therapeutic rationale for using this compound. The cell-based assays described in these notes provide robust in vitro systems for further research, screening, and mechanism-of-action studies for this compound and other TREM-1 modulators.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. This compound | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TREM-1 Modulation Strategies for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inflammation Assay services| Nephrix Biosolutions preclinical inflammation models [nephrix-biosolutions.com]

- 9. biomere.com [biomere.com]

- 10. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [promega.sg]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. research.universityofgalway.ie [research.universityofgalway.ie]

- 15. Evaluation of the efficacy and safety of TREM-1 inhibition with this compound in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantifying Nangibotide in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nangibotide is a promising therapeutic peptide that acts as an inhibitor of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).[1][2][3] The TREM-1 pathway is a key amplifier of the innate immune response, and its over-activation can lead to excessive inflammation and tissue damage in conditions like septic shock.[4][5][6] By blocking the TREM-1 pathway, this compound has the potential to modulate the inflammatory response and improve outcomes in critically ill patients.[1][2][3]

Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during its clinical development. This document provides detailed application notes and protocols for the two most common analytical techniques for quantifying peptides like this compound in plasma: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Techniques for this compound Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of peptides in complex biological matrices like plasma. A validated LC-MS/MS method has been successfully used to determine this compound concentrations in human plasma.[6]

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [6] |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | [6] |

| Linearity (r²) | > 0.995 | [6] |

| Within-run Precision | < 15% (±20% at LLOQ) | [6] |

| Between-run Precision | < 15% (±20% at LLOQ) | [6] |

| Within-run Accuracy | ± 15% (±20% at LLOQ) | [6] |

| Between-run Accuracy | ± 15% (±20% at LLOQ) | [6] |

This protocol is based on a validated method and general best practices for peptide quantification.[6]

a. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add a suitable internal standard (IS). A stable isotope-labeled (SIL) this compound is the ideal IS.

-

Add 200 µL of ice-cold 10% trichloroacetic acid (TCA) to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for LC-MS/MS analysis.

b. LC-MS/MS System and Conditions (Representative)

-

LC System: A high-performance liquid chromatography (UPLC/HPLC) system.

-

Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ion Source: Electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion and optimization.

c. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

-

The concentration of this compound in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

While a specific commercial ELISA kit for this compound quantification has not been identified, a competitive ELISA is a suitable format for quantifying small peptides in plasma. This section provides a general protocol for developing such an assay.

This protocol outlines the key steps for developing a competitive ELISA for this compound. Optimization of antibody and peptide concentrations, as well as incubation times and temperatures, will be required.

a. Reagents and Materials

-

High-binding 96-well microplate.

-

This compound standard.

-

Anti-Nangibotide primary antibody (specific for this compound).

-

Biotinylated this compound (or other labeled competitor).

-

Streptavidin-HRP (or other enzyme conjugate).

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

-

Substrate solution (e.g., TMB).

-

Stop solution (e.g., 2 M H₂SO₄).

b. Assay Procedure

-

Coating: Coat the wells of a 96-well microplate with the anti-Nangibotide primary antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Competition: Add this compound standards and plasma samples to the wells, followed immediately by the addition of a fixed concentration of biotinylated this compound. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection: Add Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate 5 times with wash buffer.

-

Development: Add the substrate solution to each well and incubate in the dark until a color develops.

-

Stopping: Stop the reaction by adding the stop solution.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

c. Data Analysis

-

The signal is inversely proportional to the amount of this compound in the sample.

-

A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.

-

The concentration of this compound in the plasma samples is determined from the standard curve.

This compound's Mechanism of Action: The TREM-1 Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the TREM-1 signaling pathway.[4][5][6] Understanding this pathway is essential for interpreting the pharmacodynamic effects of the drug.

When a ligand binds to TREM-1 on the surface of myeloid cells, it triggers a signaling cascade through the adaptor protein DAP12.[1][7] This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), which in turn activates downstream pathways including PI3K, PLCγ, and MAPK.[1][8][9] The ultimate result is the production of pro-inflammatory cytokines and chemokines, amplifying the inflammatory response.[4][9] this compound acts as a decoy receptor, preventing the natural ligand from binding to TREM-1 and thereby inhibiting this inflammatory cascade.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A general process for the development of peptide-based immunoassays for monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. affbiotech.cn [affbiotech.cn]

- 5. ulab360.com [ulab360.com]

- 6. A first‐in‐man safety and pharmacokinetics study of this compound, a new modulator of innate immune response through TREM‐1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. researchgate.net [researchgate.net]

- 9. TREM1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Assessing TREM-1 Expression Post-Nangibotide Treatment by Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) is a potent amplifier of inflammation, primarily expressed on neutrophils, monocytes, and macrophages.[1][2][3] Its activation in response to microbial products leads to a hyperinflammatory state, which is a key driver in the pathophysiology of conditions like septic shock.[1][4] Nangibotide (formerly LR12) is a first-in-class TREM-1 inhibitor.[5][6] It is a synthetic 12-amino-acid peptide that acts as a decoy, binding to the TREM-1 ligand and thereby preventing the activation of the TREM-1 pathway.[5][7][8] This modulation of the innate immune response has shown protective effects in preclinical models of septic shock and is under investigation in clinical trials for various acute inflammatory disorders.[9][10][11][12]

These application notes provide detailed protocols for utilizing flow cytometry to assess the expression of TREM-1 on myeloid cells following treatment with this compound. This allows researchers to quantify the surface expression of TREM-1 and evaluate the potential for this compound to modulate this expression in either in vitro or ex vivo settings.

Mechanism of Action and Signaling Pathway

TREM-1 itself lacks intrinsic signaling motifs. Upon ligand binding, it associates with the transmembrane adaptor protein DAP12 (DNAX-activating protein 12).[2][13] This association leads to the phosphorylation of DAP12, which in turn activates a downstream signaling cascade involving spleen tyrosine kinase (Syk), phosphatidylinositol 3-kinase (PI3K), phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs) like ERK1/2.[2][3][4] This cascade culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines and chemokines, thus amplifying the inflammatory response initiated by pattern recognition receptors like Toll-like receptors (TLRs).[2][14]

This compound functions by competitively inhibiting the binding of the natural ligand to TREM-1, thereby preventing the initiation of this inflammatory cascade.[7]

TREM-1 Signaling Pathway and this compound Inhibition

Caption: TREM-1 signaling cascade and the inhibitory action of this compound.

Quantitative Data Summary

While specific flow cytometry data on TREM-1 expression post-Nangibotide is not publicly available from clinical trials, the trials have provided safety and pharmacokinetic data.

Table 1: Summary of this compound Phase 1 Clinical Trial in Healthy Volunteers

| Parameter | Result | Citation |

|---|---|---|

| Study Design | Randomized, double-blind, ascending dose, placebo-controlled | [5][15] |

| Participants | 27 healthy subjects (aged 18-45) | [5] |

| Highest Dose Tested | 5 mg/kg loading dose followed by 6 mg/kg/h for 7.75 hours | [5][15] |

| Safety | Safe and well tolerated at all doses tested | [5][15] |

| Adverse Events | Few, mild, and considered unrelated to treatment | [5][15] |

| Effective Half-life | Approximately 3 minutes | [5][15] |

| Metabolism | Extensive enzymatic metabolism in blood | [5][15] |

| Anti-drug Antibodies | None detected up to 28 days post-administration |[5][15] |

Table 2: Summary of this compound Phase 2a Clinical Trial in Septic Shock Patients

| Parameter | Result | Citation |

|---|---|---|

| Study Design | Multicenter, randomized, double-blind | [9][16] |

| Participants | 49 patients with septic shock | [9][12] |

| Treatment Arms | Placebo or this compound (0.3, 1.0, or 3.0 mg/kg/h) for up to 5 days | [9][16] |

| Safety | No significant differences in treatment-emergent adverse events (TEAEs) vs. placebo | [9][16] |

| Pharmacokinetics | Dose-proportional | [9][16] |

| Efficacy Signal | Trend towards favorable evolution of clinical markers in patients with high baseline soluble TREM-1 (sTREM-1) | [9][12] |

| Mortality (Day 28) | No statistically significant difference in the overall population |[16] |

Experimental Protocols